![molecular formula C8H17ClFNO2 B6337030 (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride, 95% (H-L-Leu(4-F)-OEt) CAS No. 2095926-24-0](/img/structure/B6337030.png)
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride, 95% (H-L-Leu(4-F)-OEt)
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Description
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride, 95% (H-L-Leu(4-F)-OEt) is a useful research compound. Its molecular formula is C8H17ClFNO2 and its molecular weight is 213.68 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride, 95% (H-L-Leu(4-F)-OEt) is 213.0931846 g/mol and the complexity rating of the compound is 159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives are involved in the synthesis of β-fluoropyrrole derivatives, showcasing the versatility of fluorinated compounds in organic synthesis. These derivatives were obtained through reactions with primary amines, demonstrating a method for generating complex structures at ambient temperatures (Kim et al., 2007).
- Amino acetate functionalized Schiff base organotin(IV) complexes, derived from a similar compound, were investigated for their anticancer properties, indicating the potential biomedical applications of such derivatives (Basu Baul et al., 2009).
Biocatalysis and Enantioselectivity
- Studies on the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs, illustrate the importance of biocatalysis in achieving high enantioselectivity for synthesizing intermediates used in pharmaceuticals. Novel carbonyl reductases identified in the yeast Pichia stipitis were highlighted for their potential in industrial production of related compounds with high enantiomeric excess (Ye, Ouyang, & Ying, 2011).
Pharmacological Applications
- Certain derivatives were explored for their antitumor activity, demonstrating the role of fluorinated compounds in developing new therapeutic agents. The synthesis of amino acid ester derivatives containing 5-fluorouracil showcased their inhibitory effects against cancer cell lines (Xiong et al., 2009).
Chemical Communication in Insects
- Research into the chemical communication for mating behavior in ants identified critical components of the queen sex pheromone, providing insights into the ecological roles of similar compounds and their potential applications in controlling pest populations (Castracani et al., 2008).
properties
IUPAC Name |
ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)6(10)5-8(2,3)9;/h6H,4-5,10H2,1-3H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKZTACOAZGMPR-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)(C)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857294 |
Source
|
Record name | Ethyl 4-fluoro-L-leucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride | |
CAS RN |
156047-39-1 |
Source
|
Record name | Ethyl 4-fluoro-L-leucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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